![molecular formula C8H12ClNSi B3057180 4-Chloro-3-(trimethylsilyl)pyridine CAS No. 77332-85-5](/img/structure/B3057180.png)
4-Chloro-3-(trimethylsilyl)pyridine
Overview
Description
4-Chloro-3-(trimethylsilyl)pyridine, also known as 4-Cl-TMS-Py or 4-Cl-TMS-Pyridine, is an organosilicon compound with a wide range of applications in organic synthesis and scientific research. It is a highly versatile reagent, which can be used in a variety of reactions, such as the synthesis of amines, nucleosides, and heterocycles. The compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an ideal reagent for a variety of chemical transformations.
Scientific Research Applications
Synthesis of Novel Compounds
4-Chloro-3-(trimethylsilyl)pyridine is used in the synthesis of various compounds. For instance, it is instrumental in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which include the 4-amino-compound (3-deaza-adenosine), a compound with potential biological activity (May & Townsend, 1975).
Preparation of Polycyclic Delta-Lactones
This compound is used in reactions with bis(trimethylsilyl)ketene acetals to produce nitrogen-containing bicyclic lactones, which are characterized using methods like X-ray crystallography (Rudler, Denise, Parlier, & Daran, 2002).
Study of Mass Spectra
It is involved in the study of mass spectra of pyridine monoamidoximes and their derivatives. Such studies contribute to understanding the fragmentation patterns of these compounds, which is crucial in analytical chemistry (Pearse & Jacobsson, 1980).
Research in Organometallic Chemistry
This compound is used in organometallic chemistry, such as in the synthesis of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine, which serves as a precursor for various pyridine and piperidine derivatives (Sulzbach, 1970).
Application in Cyclopalladated Complexes
The compound reacts with palladium(II) acetate to form cyclopalladated complexes, which exhibit interesting dynamic behavior in their 1H NMR spectrum and are characterized by IR and NMR spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
Preparation of 3-Deazapurine Ribonucleosides
It is also used in the preparation of 3-deazapurine ribonucleosides, a type of nucleoside analog, which are important in medicinal chemistry (Montgomery, Shortnacy, & Clayton, 1977).
Mechanism of Action
Target of Action
4-Chloro-3-(trimethylsilyl)pyridine is a chemical compound used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis process. Specific target molecules may vary depending on the particular reaction .
Mode of Action
It is known to participate in various organic synthesis reactions . In these reactions, it may interact with its targets through mechanisms such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds through various synthesis reactions . The specific molecular and cellular effects depend on the particular reaction and the compounds involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which this compound is involved .
properties
IUPAC Name |
(4-chloropyridin-3-yl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLUGWIZZVJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504045 | |
Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77332-85-5 | |
Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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